molecular formula C3H4Cl2N2S B12361419 2-Amino-5-chlorothiazole, hcl

2-Amino-5-chlorothiazole, hcl

Cat. No.: B12361419
M. Wt: 171.05 g/mol
InChI Key: GTMGFQYVLSQTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chlorothiazole hydrochloride is a chemical compound with the molecular formula C3H3ClN2S·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in the synthesis of various biologically active molecules and is used as a building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chlorothiazole hydrochloride typically involves the reaction of 2-chlorothiazole with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 2-Amino-5-chlorothiazole hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chlorothiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-chlorothiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorothiazole hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

  • 2-Amino-4-chlorothiazole
  • 2-Amino-5-methylthiazole
  • 2-Amino-5-iodothiazole

Comparison: 2-Amino-5-chlorothiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C3H4Cl2N2S

Molecular Weight

171.05 g/mol

IUPAC Name

5-chloro-1,3-thiazol-2-amine;hydron;chloride

InChI

InChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H

InChI Key

GTMGFQYVLSQTKP-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=C(SC(=N1)N)Cl.[Cl-]

Related CAS

55506-37-1
64415-16-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.